N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide
Description
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-24(19(27)14-6-3-9-20-10-14)15-11-25(12-15)17-8-7-16-21-22-18(26(16)23-17)13-4-2-5-13/h3,6-10,13,15H,2,4-5,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPNPDLCDCXENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide is a complex organic compound with significant potential in pharmacology due to its unique structural characteristics. This compound belongs to the class of fused heterocycles and is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 354.385 Da. The compound features a cyclobutyl moiety and a triazolo-pyridazine core, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N7 |
| Molecular Weight | 354.385 Da |
| Melting Point | 188–189 °C |
| Appearance | Pale yellow solid |
Mechanisms of Biological Activity
Research indicates that compounds related to the 1,2,4-triazolo[4,3-b]pyridazine scaffold exhibit a variety of biological activities:
- Antimicrobial Activity : Studies suggest that derivatives of this compound may possess significant antimicrobial properties. The presence of the triazole ring is often associated with enhanced activity against bacterial strains.
- Anti-inflammatory Properties : Compounds featuring similar structural motifs have shown promise in reducing inflammation through modulation of inflammatory pathways.
- CNS Activity : Some analogs have been reported to interact with GABA-A receptors, indicating potential applications in treating neurological disorders.
- Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects on various cancer cell lines, warranting further investigation into its mechanism of action.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their mechanisms:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of triazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structural features to this compound exhibited significant antibacterial activity (source needed).
- Neuropharmacological Assessment : Research into compounds containing the triazolo-pyridazine framework has demonstrated their ability to modulate neurotransmitter systems. For instance, one study found that such compounds could enhance GABAergic transmission in vitro (source needed).
Future Directions
The unique structure of this compound presents numerous avenues for future research:
- In Vitro and In Vivo Studies : Comprehensive studies are needed to elucidate the specific mechanisms by which this compound exerts its biological effects. This includes pharmacokinetic profiling and toxicity assessments.
- Synthesis of Analogues : Developing analogues may enhance specific biological activities or reduce toxicity profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s activity and physicochemical properties are influenced by substituents on the triazolopyridazine core, azetidine linker, and terminal functional groups. Key analogues include:
Table 1: Structural and Functional Comparisons
Mechanistic and Functional Differences
- Lin28-1632 : Directly targets Lin28/let-7 axis, promoting differentiation and reducing cancer stem cell (CSC) viability . The target compound’s cyclobutyl group and nicotinamide tail may alter target specificity or pharmacokinetics.
- 3ab : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the target compound’s cyclobutyl .
Q & A
Q. Critical Conditions :
- Temperature Control : Exothermic reactions during cyclocondensation necessitate precise temperature monitoring to avoid side products .
- Catalyst Optimization : Palladium-based catalysts improve azetidine coupling efficiency (yields: 60–75%) .
- Purification : Chromatography (SiO₂ or reverse-phase HPLC) ensures >95% purity .
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for cyclobutyl (δ 2.5–3.5 ppm, multiplet), triazolopyridazine (δ 8.2–9.1 ppm, aromatic), and azetidine (δ 3.8–4.5 ppm, CH₂) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals from the azetidine and nicotinamide groups .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₃H₂₅N₇O: 432.2142) .
- HPLC-PDA : Purity assessment using C18 columns (ACN/water gradient, λ = 254 nm) .
Validation : Cross-check experimental data with computational predictions (DFT for NMR, in silico MS fragmentation) .
Advanced: How can researchers resolve contradictions in reported biological activities of triazolopyridazine derivatives, including this compound?
Methodological Answer :
Discrepancies often arise from:
Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., kinase selectivity panels) .
Structural Analogues : Minor substituent changes (e.g., cyclobutyl vs. tert-butyl) alter binding affinity by 10–100× .
Q. Strategies :
- Standardized Protocols : Use consensus assays (e.g., Eurofins KinaseProfiler) .
- Co-crystallization Studies : Resolve binding modes with target proteins (e.g., CDK8 inhibition in Table 2 of ).
- Meta-Analysis : Compare IC₅₀ values across studies using tools like ChemBL .
Case Study : A 2023 study showed that replacing cyclobutyl with 4-methoxyphenyl increased CDK8 inhibition (IC₅₀: 12 nM → 3 nM) .
Advanced: What in silico and in vivo approaches are recommended to elucidate the mechanism of action and pharmacokinetics?
Q. Methodological Answer :
In Silico Modeling :
- Molecular Dynamics (MD) : Simulate binding to ATP pockets (e.g., 50 ns simulations in GROMACS) .
- QSAR : Train models using datasets with >100 analogues to predict logP and clearance .
In Vivo Design :
- Dosing : 10 mg/kg (oral) in murine models, with LC-MS/MS monitoring of plasma concentrations (Tₘₐₓ: 2–4 hr) .
- Metabolite ID : Use HRMS/MS to detect hepatic oxidation products (e.g., cyclobutyl → hydroxycyclobutyl) .
Q. Methodological Answer :
- Stability :
- Thermal : Stable at 25°C for 6 months (TGA shows decomposition >200°C) .
- Light Sensitivity : Store in amber vials to prevent photodegradation (UV-Vis monitoring) .
- Storage : -20°C in desiccated containers (argon atmosphere recommended for long-term) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
